molecular formula C16H21FN2O B12086014 (3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone

(3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone

Cat. No.: B12086014
M. Wt: 276.35 g/mol
InChI Key: YMFHJDVXNCYXHG-UHFFFAOYSA-N
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Description

(3,9-Diaza-spiro[55]undec-3-yl)-(2-fluoro-phenyl)-methanone is a synthetic organic compound characterized by a spirocyclic structure with a diaza component and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,9-Diaza-spiro[55]undec-3-yl)-(2-fluoro-phenyl)-methanone typically involves multi-step organic synthesis techniques

    Spirocyclic Core Formation: The spirocyclic core can be synthesized via a cyclization reaction involving a suitable diaza precursor. This step often requires the use of strong bases or acids to facilitate the cyclization process.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction. This step typically involves the reaction of the spirocyclic intermediate with a fluorinated benzene derivative under controlled conditions.

Industrial Production Methods

Industrial production of (3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions between spirocyclic structures and biological targets. It may serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features may contribute to activity against specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone involves its interaction with molecular targets, such as enzymes or receptors. The diaza and fluorophenyl groups can participate in binding interactions, influencing the compound’s biological activity. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-3,9-diazaspiro[5.5]undecane
  • 3-Benzyl-3,9-diazaspiro[5.5]undecane
  • 3-Cyclohexyl-3,9-diazaspiro[5.5]undecane

Uniqueness

(3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorinated moiety can enhance the compound’s stability, lipophilicity, and binding interactions, distinguishing it from other spirocyclic compounds.

Properties

Molecular Formula

C16H21FN2O

Molecular Weight

276.35 g/mol

IUPAC Name

3,9-diazaspiro[5.5]undecan-3-yl-(2-fluorophenyl)methanone

InChI

InChI=1S/C16H21FN2O/c17-14-4-2-1-3-13(14)15(20)19-11-7-16(8-12-19)5-9-18-10-6-16/h1-4,18H,5-12H2

InChI Key

YMFHJDVXNCYXHG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(CC2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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